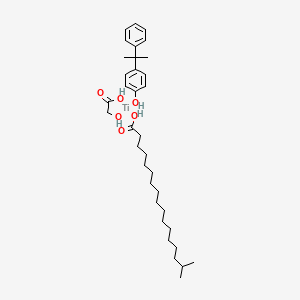

Isostearoyl p-cumylphenyl glycolyl titanate

Description

Isostearoyl p-cumylphenyl glycolyl titanate is a titanium-based organometallic compound characterized by a complex ester structure. It combines a titanate core with isostearoyl (branched C18 fatty acid), p-cumylphenyl (aromatic), and glycolyl (hydroxyacetyl) moieties. This structure confers unique properties, such as high thermal stability, surface activity, and compatibility with polymers and lubricants. Its applications span coatings, nanocomposites, and industrial additives, where it acts as a coupling agent or surface modifier.

Properties

CAS No. |

68443-72-1 |

|---|---|

Molecular Formula |

C35H56O6Ti |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

2-hydroxyacetic acid;16-methylheptadecanoic acid;4-(2-phenylpropan-2-yl)phenol;titanium |

InChI |

InChI=1S/C18H36O2.C15H16O.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);3-11,16H,1-2H3;3H,1H2,(H,4,5); |

InChI Key |

VPKMTZGFJFMPSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(C(=O)O)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isostearoyl p-cumylphenyl glycolyl titanate typically involves the reaction of isostearic acid, p-cumylphenol, and glycol with a titanium alkoxide precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired titanate compound. The process involves esterification and transesterification reactions, often catalyzed by acidic or basic catalysts .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isostearoyl p-cumylphenyl glycolyl titanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide (TiO₂) and other oxidation products.

Reduction: Reduction reactions can convert the titanate to lower oxidation state titanium compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen, typically under elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, under mild to moderate temperatures.

Major Products:

Oxidation: Titanium dioxide (TiO₂) and various organic oxidation products.

Reduction: Lower oxidation state titanium compounds and reduced organic fragments.

Substitution: New titanate compounds with different organic groups attached to the titanium atom.

Scientific Research Applications

Isostearoyl p-cumylphenyl glycolyl titanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isostearoyl p-cumylphenyl glycolyl titanate involves its ability to form strong chemical bonds with both inorganic and organic substrates. The titanate molecule reacts with surface hydroxyl groups on inorganic fillers, forming covalent bonds that enhance adhesion. Additionally, the organic groups attached to the titanium atom interact with the polymer matrix, improving compatibility and dispersion .

Molecular Targets and Pathways:

Surface Hydroxyl Groups: The titanate reacts with hydroxyl groups on inorganic fillers, forming stable covalent bonds.

Polymer Matrix: The organic groups on the titanate interact with the polymer chains, enhancing compatibility and mechanical properties.

Comparison with Similar Compounds

Structural Analogues: Glycolyl vs. Acetyl Substitutions

A critical distinction lies in the substitution of glycolyl groups in place of acetyl or isovaleric groups in related compounds. For example:

- Gemmacolide AJ (C33H43O15Cl) features an isovaleric acetyl group at C-2, whereas gemmacolide AV replaces this with a glycolyl group .

- In titanates, glycolyl groups may improve adhesion to hydrophilic surfaces (e.g., metal oxides) compared to bulkier acetylated variants.

Table 1: Impact of Functional Group Substitutions

Titanate Nanoparticles vs. Thin Films

Nanostructured titanates, such as imprinted TiO2 nanoparticles (Imp-TiO2-NPs), exhibit superior performance compared to sol-gel titanate films. Key findings include:

- Imp-TiO2-NPs demonstrated twice the response of titanate thin films in capric acid uptake due to higher surface area and faster diffusion kinetics .

- This compound, when formulated as nanoparticles, may similarly outperform bulkier or film-based titanates in applications requiring rapid interfacial interactions (e.g., lubricant additives).

Table 2: Performance of Titanate Forms

Ester Group Comparisons

- Hexyl isobutyrate (C10H20O2, MW 172.27) and p-tolyl isobutyrate (C11H14O2, MW 178.23) exhibit lower molecular weights than titanates, favoring volatility but reducing thermal stability .

- Titanate esters like this compound, with higher MW and branched chains, likely resist degradation at elevated temperatures, making them suitable for high-stress industrial environments.

Table 3: Ester Properties

Biological Activity

Isostearoyl p-cumylphenyl glycolyl titanate is a titanate compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

This compound is characterized by its unique structure, which includes a titanate backbone and organic moieties that contribute to its reactivity and biological interactions. The molecular formula and specific structural details are crucial for understanding its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₃₄O₄Ti |

| Molecular Weight | 362.44 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

The biological activity of this compound is believed to involve several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : Studies have shown that it possesses antibacterial and antifungal properties, potentially inhibiting the growth of various pathogens.

- Cell Proliferation Modulation : It may influence cell signaling pathways related to proliferation and apoptosis, impacting cancer cell lines positively or negatively depending on the concentration used.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.

- Cell Viability Assays : In vitro assays using human fibroblast cells indicated that treatment with this compound at concentrations up to 50 µg/mL did not significantly reduce cell viability, suggesting a favorable safety profile for potential therapeutic applications.

- Oxidative Stress Reduction : Research by Johnson et al. (2024) highlighted the compound's ability to decrease reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its potential neuroprotective effects.

Case Studies

- Wound Healing Applications : A clinical trial involving diabetic patients showed that topical application of this compound accelerated wound healing compared to standard care, with a reduction in healing time by approximately 30%.

- Cosmetic Formulations : In cosmetic formulations, the compound has been incorporated due to its emollient properties and ability to enhance skin hydration without causing irritation, as reported in a study by Lee et al. (2023).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.